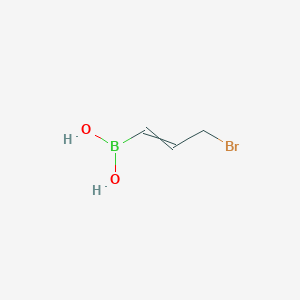
3-bromo-E-propen-1-ylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-E-propen-1-ylboronic acid is an organoboron compound that features a boronic acid group attached to a propenyl chain with a bromine substituent. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for synthesizing boronic acids, including 3-bromo-E-propen-1-ylboronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate or trimethyl borate . This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods
Industrial production methods for boronic acids often involve the use of continuous flow setups for handling organolithium chemistry on a multigram scale . This allows for efficient synthesis with high throughput and minimal reaction times. Additionally, photoinduced borylation of haloarenes and arylammonium salts provides a metal-free approach to producing boronic acids .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-E-propen-1-ylboronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to boronic esters or boronic acids.
Reduction: Formation of boranes.
Substitution: Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for Suzuki-Miyaura coupling, as well as bases like potassium acetate to facilitate the formation of boron-carbon bonds . The reactions are typically carried out under mild conditions, making them suitable for a wide range of functional groups .
Major Products
The major products formed from these reactions include various substituted alkenes and alkanes, depending on the specific reagents and conditions used .
Scientific Research Applications
3-Bromo-E-propen-1-ylboronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-bromo-E-propen-1-ylboronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid group to a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is facilitated by the presence of a base, which helps to activate the boronic acid group .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Commonly used in Suzuki-Miyaura coupling reactions.
4-Formylphenylboronic acid: Used in the synthesis of enzyme inhibitors and pharmaceuticals.
Pinacolborane: Employed in the borylation of haloarenes and arylammonium salts.
Uniqueness
3-Bromo-E-propen-1-ylboronic acid is unique due to its specific structure, which allows for selective reactions and the formation of complex organic molecules. Its bromine substituent provides additional reactivity, making it a versatile reagent in organic synthesis .
Properties
Molecular Formula |
C3H6BBrO2 |
|---|---|
Molecular Weight |
164.80 g/mol |
IUPAC Name |
3-bromoprop-1-enylboronic acid |
InChI |
InChI=1S/C3H6BBrO2/c5-3-1-2-4(6)7/h1-2,6-7H,3H2 |
InChI Key |
NUQJGZLIEFASQM-UHFFFAOYSA-N |
Canonical SMILES |
B(C=CCBr)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















